molecular formula C7H3Cl2FO2 B042236 3,5-Dichloro-2-fluorobenzoic acid CAS No. 665022-07-1

3,5-Dichloro-2-fluorobenzoic acid

Cat. No.: B042236
CAS No.: 665022-07-1
M. Wt: 209 g/mol
InChI Key: ONFMZPUMZYDTSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cephapirin is synthesized from 7-aminocephalosporanic acid (7-ACA). The synthetic route involves reacting 7-ACA with bromoacetyl chloride to form an amide, which is then displaced by 4-thiopyridine . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods: In industrial settings, cephapirin is produced using a one-pot method. This involves reacting acetyl bromide 7-ACA with 4-pyridinethiols in the presence of organic alkali to obtain cephapirin acid. The cephapirin acid is then converted to cephapirin benzathine by reacting it with dibezylethylenediamine diacetate .

Chemical Reactions Analysis

Types of Reactions: Cephapirin undergoes various chemical reactions, including:

    Oxidation: Cephapirin can be oxidized under specific conditions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert cephapirin to its corresponding amines.

    Substitution: Cephapirin can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols are used in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted cephalosporins .

Scientific Research Applications

Cephapirin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with various reagents.

    Biology: Employed in studies investigating bacterial resistance mechanisms and the development of new antibiotics.

    Medicine: Utilized in clinical research to evaluate its efficacy and safety in treating bacterial infections.

    Industry: Applied in veterinary medicine, particularly in the treatment of mastitis in dairy cows.

Comparison with Similar Compounds

    Cephalothin: Another first-generation cephalosporin with a similar spectrum of activity.

    Cefazolin: A first-generation cephalosporin with a longer half-life and better tissue penetration.

    Cefadroxil: An oral first-generation cephalosporin with similar antibacterial activity.

Uniqueness: Cephapirin is unique in its high affinity for penicillin-binding proteins and its effectiveness against both gram-positive and gram-negative bacteria. It is also used in veterinary medicine, particularly for treating mastitis in dairy cows, which is not a common application for other first-generation cephalosporins .

Properties

IUPAC Name

3,5-dichloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFMZPUMZYDTSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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